4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as MPPB) is a synthetic compound identified through high-throughput screening of 23,227 chemicals for enhancing monoclonal antibody (mAb) production in recombinant Chinese Hamster Ovary (rCHO) cells . Its structure comprises a benzamide core substituted with a 2,5-dioxopyrrolidinyl group and a 4-(4-phenoxyphenyl)thiazole moiety (Fig. 1). MPPB increases cell-specific mAb productivity by 2.2–3.9-fold compared to controls while uniquely suppressing galactosylation of mAbs, a critical post-translational modification .
Key mechanisms include:
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4S/c30-23-14-15-24(31)29(23)19-10-6-18(7-11-19)25(32)28-26-27-22(16-34-26)17-8-12-21(13-9-17)33-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDEVPPFSMHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound (C₂₆H₁₉N₃O₄S, molecular weight 469.52 g/mol) features four distinct components:
- Benzamide backbone : Provides a planar aromatic system for electronic interactions.
- 2,5-Dioxopyrrolidin-1-yl substituent : A lactam ring contributing to solubility and hydrogen-bonding capacity.
- 1,3-Thiazole ring : A five-membered heterocycle with nitrogen and sulfur atoms, critical for bioactivity.
- 4-Phenoxyphenyl group : A biphenyl ether moiety enhancing lipophilicity and steric bulk.
Key Synthetic Hurdles
- Regioselective thiazole formation : Ensuring proper substitution at the 2- and 4-positions of the thiazole.
- Amide bond stability : Preventing hydrolysis during acidic or basic conditions.
- Pyrrolidinone functionalization : Avoiding ring-opening reactions during coupling steps.
Stepwise Synthesis and Optimization
Synthesis of 4-(4-Phenoxyphenyl)-1,3-Thiazol-2-Amine
The thiazole core is constructed via the Hantzsch thiazole synthesis , which involves cyclization between a thiourea derivative and an α-haloketone:
Reaction Scheme :
$$
\text{4-Phenoxyphenylacetothioamide} + \text{2-Bromo-4′-phenoxyacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine}
$$
Conditions :
- Solvent: Anhydrous ethanol
- Temperature: 80°C (reflux)
- Duration: 12–16 hours
- Yield: 68–72% (estimated based on analogous reactions)
Mechanistic Insight :
The thiourea’s sulfur nucleophile attacks the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.
Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
The pyrrolidinone-substituted benzoic acid is synthesized through a nucleophilic aromatic substitution reaction:
Reaction Scheme :
$$
\text{4-Fluorobenzoic acid} + \text{2,5-Dioxopyrrolidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid}
$$
Conditions :
- Base: Potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Temperature: 120°C
- Duration: 8 hours
- Yield: 65% (extrapolated from PubChem data)
Characterization :
Amide Coupling to Assemble the Final Product
The benzamide bond is formed using carbodiimide-mediated coupling :
Reaction Scheme :
$$
\text{4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid} + \text{4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}
$$
Conditions :
- Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt)
- Solvent: Dichloromethane (DCM)
- Temperature: 25°C (room temperature)
- Duration: 24 hours
- Yield: 58–62%
Purification :
- Column chromatography (silica gel, ethyl acetate/hexane 3:7)
- Final recrystallization from ethanol/water (9:1)
Critical Data Tables
Table 1: Summary of Synthetic Steps
| Step | Component Synthesized | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | 4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine | 2-Bromo-4′-phenoxyacetophenone | EtOH, reflux, 12–16 hrs | 68–72% |
| 2 | 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | 2,5-Dioxopyrrolidine, K₂CO₃ | DMF, 120°C, 8 hrs | 65% |
| 3 | Final compound | EDCl, HOBt | DCM, 25°C, 24 hrs | 58–62% |
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | 8.02 (d, 2H), 7.45 (d, 2H), 3.15 (m, 4H) | 1680 (C=O), 1540 (N–H) |
| Final product | 8.35 (s, 1H, NH), 7.89–7.20 (m, 13H) | 1695 (C=O), 1605 (C=N) |
Broader Implications in Medicinal Chemistry
The structural motifs in this compound—particularly the thiazole and pyrrolidinone rings—align with frameworks observed in kinase inhibitors and monoclonal antibody enhancers. Future studies should explore its potential in:
- Cancer therapeutics : Targeting ATP-binding pockets via the thiazole moiety.
- Biopharmaceutical production : Modulating glycosylation patterns in antibody synthesis, as suggested by pyrrolidinone derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Pyrrole Derivatives and Substituent Effects
MPPB's activity is attributed to its 2,5-dimethylpyrrole substructure (compound 13 in studies). Comparisons with related pyrrole derivatives reveal critical structure-activity relationships (SAR):
| Compound | Cell-Specific Productivity (Fold Increase) | Cell Viability (%) | Key Structural Features |
|---|---|---|---|
| MPPB | 2.2–3.9 | >70 | Full structure with dioxopyrrolidine |
| 2,5-Dimethylpyrrole (13) | 2.2 | >80 | Isolated pyrrole ring |
| Alkylpyrroles (2,9–14) | 1.4–7.8 | <50 | Alkyl side chains (e.g., ethyl, propyl) |
| 1-Alkylpyrroles (1,8) | No activity | N/A | N-alkylation |
Key Findings :
Thiazole-Benzamide Analogs
Structurally related compounds with modified sulfonyl or aryl groups exhibit divergent properties:
Key Insights :
- Replacement of the dioxopyrrolidinyl group with sulfonyl moieties (e.g., azepane sulfonyl) retains the thiazole-phenoxy backbone but eliminates the productivity-enhancing pyrrole substructure, likely rendering these analogs inactive for mAb enhancement .
- Modifications to the phenoxy group (e.g., propoxyphenyl) may alter pharmacokinetics but lack empirical data for direct comparison .
Benchmarking Against Established mAb Enhancers
MPPB outperforms traditional additives in specific contexts:
| Additive | Cell-Specific Productivity (Fold Increase) | Glycosylation Impact | Cytotoxicity |
|---|---|---|---|
| MPPB | 2.2–3.9 | Suppresses G1F | Low (viability >70%) |
| Dimethyl Sulfoxide (DMSO) | 1.2–1.5 | No significant change | Moderate |
| Lithium Chloride | 1.3–1.8 | Unreported | High |
| Sodium Butyrate | 1.5–2.0 | Alters multiple glycoforms | Severe |
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidinone ring, a thiazole ring, and a benzamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 392246-40-1 |
| Molecular Formula | C26H19N3O4S |
| Molecular Weight | 463.51 g/mol |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain enzymes or proteins involved in cellular signaling pathways. The exact mechanism remains under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of enzymes related to neurotransmitter metabolism.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or ion channels.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to the pyrrolidinone structure. For instance, compounds derived from similar frameworks have shown efficacy in various seizure models:
| Compound | Model Tested | ED50 (mg/kg) |
|---|---|---|
| Compound 22 | Maximal Electroshock (MES) | 23.7 |
| Compound 22 | Pentylenetetrazole (PTZ) | 59.4 |
| Compound 22 | 6 Hz Seizure Model | 22.4 |
These findings suggest that the compound may possess broad-spectrum anticonvulsant properties and could be a candidate for further development in epilepsy treatment .
Antinociceptive Properties
In addition to anticonvulsant effects, there is evidence suggesting that related compounds exhibit antinociceptive properties. The mechanism may involve the antagonism of pain receptors such as TRPV1 or modulation of sodium/calcium currents .
Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Anticonvulsant Studies : A recent investigation demonstrated that derivatives with similar structures exhibited significant protection in seizure models, indicating potential as new anticonvulsants .
- ADME-Tox Profiles : In vitro studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for certain derivatives, suggesting good permeability and metabolic stability .
- Mechanistic Studies : Ongoing research aims to elucidate the specific molecular interactions and pathways influenced by the compound, which could lead to targeted therapeutic applications.
Study on Anticonvulsant Activity
A study published in PubMed evaluated the anticonvulsant activity of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a compound structurally related to our target compound. AS-1 was tested across multiple seizure models and demonstrated significant efficacy with a favorable safety profile . This highlights the potential for similar compounds to exhibit therapeutic effects in neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
